

# 4-(2,4-Difluorophenyl)phenol CAS number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-(2,4-Difluorophenyl)phenol**

Cat. No.: **B1585448**

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An In-Depth Technical Guide to **4-(2,4-Difluorophenyl)phenol** (CAS: 59089-68-8)

## Introduction

**4-(2,4-Difluorophenyl)phenol**, identified by the CAS number 59089-68-8, is a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science.<sup>[1][2]</sup> Its structural motif, featuring a phenol ring linked to a difluorinated phenyl group, makes it a critical building block, or intermediate, for the synthesis of more complex molecules. Most notably, it is a direct precursor to the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.<sup>[3][4]</sup> The presence of fluorine atoms can substantially modify the physicochemical and biological properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.<sup>[5]</sup> This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and handling protocols for researchers and drug development professionals.

## Section 1: Physicochemical and Structural Data

The fundamental properties of **4-(2,4-Difluorophenyl)phenol** are crucial for its handling, reaction setup, and analytical characterization. The data below has been consolidated from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	59089-68-8	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>8</sub> F <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	206.19 g/mol	<a href="#">[1]</a>
Synonyms	2',4'-Difluoro[1,1'-biphenyl]-4-ol	
Appearance	Off-white crystalline solid (typical)	<a href="#">[3]</a>
Melting Point	104-107 °C	<a href="#">[3]</a>
Storage	Store at 10°C - 25°C in a tightly-closed container	<a href="#">[6]</a>
MDL Number	MFCD03414359	<a href="#">[1]</a>

## Section 2: Synthesis Pathway and Protocol

The synthesis of **4-(2,4-Difluorophenyl)phenol** is a multi-step process that requires careful control of reaction conditions. The pathway described in patent literature provides a reliable method for its preparation, starting from readily available precursors.[\[3\]](#) The overall strategy involves creating the biphenyl core structure first, followed by functional group manipulations to introduce the final phenol moiety.

## Experimental Protocol: A Five-Step Synthesis

This protocol is adapted from established patent literature and outlines a robust pathway for laboratory-scale synthesis.[\[3\]](#)

**Step A: Synthesis of 2,4-Difluorobiphenyl** This step utilizes a modified Gomberg-Bachmann reaction to form the biphenyl linkage.

- To a stirred solution of trichloroacetic acid (0.152 mol) in 250 ml of benzene, add copper powder (0.03 mol) and anhydrous magnesium sulfate (20 g). Cool the mixture to 5°C.

- Rapidly add isopropyl nitrite (0.157 mol), immediately followed by the dropwise addition of a solution of 2,4-difluoroaniline (0.10 mol) in 100 ml of benzene over approximately 20 minutes, maintaining the temperature between 10-15°C.
- Allow the reaction to warm to 25°C. After nitrogen gas evolution subsides (approx. 1-1.5 hours), filter the solids.
- Wash the filtrate with water until neutral, dry the organic layer over magnesium sulfate, and concentrate under vacuum to yield 2,4-difluorobiphenyl as an off-white crystalline solid.[3]

Step B: Synthesis of 4-(2,4-Difluorophenyl)acetophenone A Friedel-Crafts acylation is performed to add an acetyl group to the biphenyl core.

- Charge a reaction vessel with 2,4-difluorobiphenyl (1 part by mole) and an excess of a suitable solvent like methylene chloride.
- Cool the mixture and add a Lewis acid catalyst, such as aluminum trichloride ( $AlCl_3$ ), portion-wise.
- Slowly add acetyl chloride (1 to 1.2 molar equivalents) while maintaining a low temperature.
- After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC).
- Carefully quench the reaction with cold water or dilute HCl. Separate the organic layer, wash, dry, and evaporate the solvent to obtain the crude acetophenone.[3]

Step C: Synthesis of 4-(2',4'-Difluorophenyl)phenylacetate This step involves a Baeyer-Villiger oxidation, which converts the ketone into an ester.

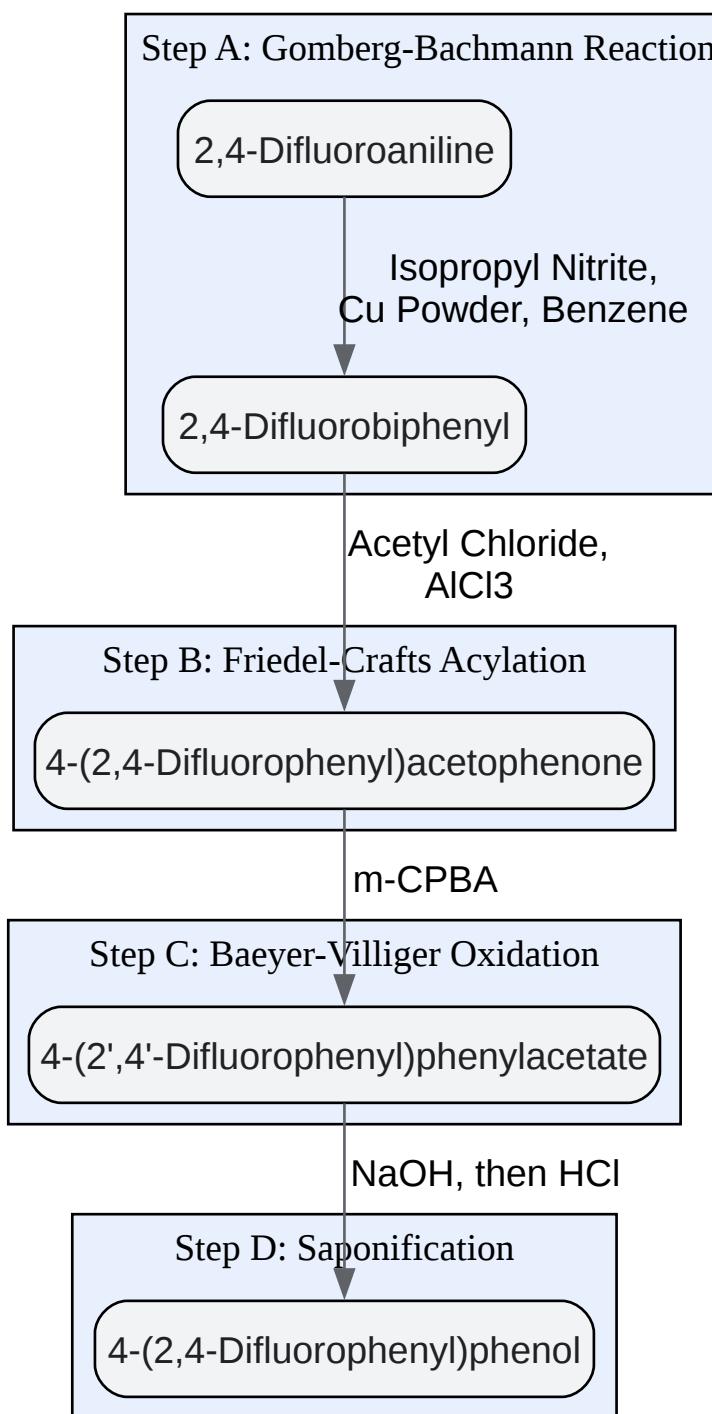
- Dissolve the 4-(2,4-difluorophenyl)acetophenone in a suitable solvent such as chloroform or methylene chloride.
- Add a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), portion-wise while maintaining cooling.

- Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
- Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by brine.
- Dry the organic phase and remove the solvent under reduced pressure to yield the acetate ester.[3]

**Step D: Synthesis of 4-(2,4-Difluorophenyl)phenol** The final step is a straightforward saponification (hydrolysis) of the ester.

- Charge a vessel with 50% aqueous sodium hydroxide and water.
- Add the 4-(2',4'-difluorophenyl)phenylacetate and heat the mixture to reflux for 2-3 hours.[3]
- Cool the reaction mixture and slowly add it to a solution of concentrated hydrochloric acid in water to precipitate the product.[3]
- Filter the resulting solid, wash with water until the filtrate is neutral, and dry in a vacuum oven at 50°C.[3]

## Synthesis Workflow Diagram



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Caption: Multi-step synthesis of **4-(2,4-Difluorophenyl)phenol**.

## Section 3: Analytical Characterization

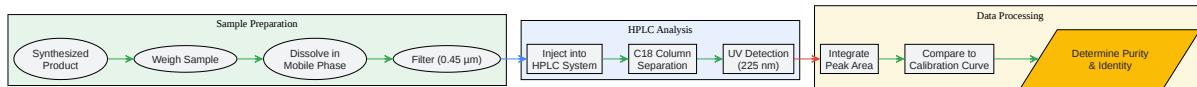
Confirming the identity and purity of synthesized **4-(2,4-Difluorophenyl)phenol** is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose, offering excellent resolution and quantitative accuracy.

## Representative HPLC Protocol

This protocol provides a general framework for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

- Standard Preparation: Prepare a stock solution of **4-(2,4-Difluorophenyl)phenol** in methanol or acetonitrile at 1 mg/mL. Create a series of dilutions (e.g., 1-100 µg/mL) for the calibration curve.
- Sample Preparation: Dissolve a precisely weighed amount of the synthesized product in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
- Instrumentation and Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector at a wavelength of approximately 225 nm.[\[7\]](#)
  - Injection Volume: 10 µL.
- Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards.

## Analytical Workflow Diagram

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Caption: General workflow for HPLC analysis of the target compound.

## Section 4: Key Applications in Drug Development

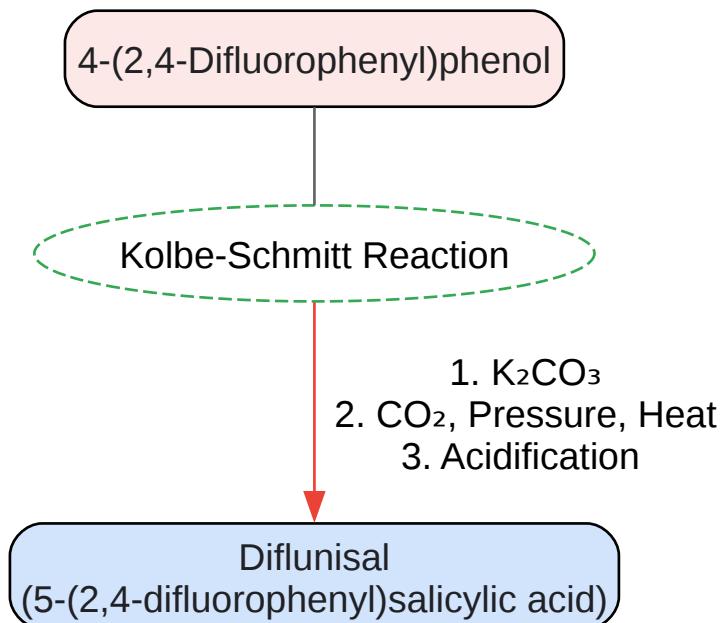
The primary and most well-documented application of **4-(2,4-Difluorophenyl)phenol** is its role as the penultimate intermediate in the synthesis of Diflunisal.[3][4]

### Conversion to Diflunisal

Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, is synthesized from **4-(2,4-Difluorophenyl)phenol** via the Kolbe-Schmitt reaction.[3] This reaction introduces a carboxylic acid group onto the phenol ring, ortho to the hydroxyl group.

- Mechanism Insight: The Kolbe-Schmitt reaction involves the carboxylation of the sodium or potassium salt of the phenol (the phenoxide). The phenoxide is more nucleophilic than the phenol itself and attacks carbon dioxide, which acts as the electrophile. The reaction is typically carried out under high pressure and temperature.[3]
- Protocol Summary: The dry alkali metal salt of **4-(2,4-Difluorophenyl)phenol** is carboxylated in an autoclave under a carbon dioxide atmosphere (1100-1400 psi) at high temperatures (200-260°C).[3] The resulting reaction mixture is then dissolved in water and acidified to precipitate the final product, Diflunisal.[3]

### Application Pathway Diagram



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Caption: Conversion of the phenol intermediate to the NSAID Diflunisal.

Beyond its use for Diflunisal, the **4-(2,4-difluorophenyl)phenol** scaffold is valuable for creating libraries of novel compounds for drug discovery, particularly in the development of small-molecule inhibitors and new anti-inflammatory or analgesic agents.[\[2\]](#)

## Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when working with **4-(2,4-Difluorophenyl)phenol**. The following information is derived from supplier Safety Data Sheets (SDS).[\[6\]](#)

### GHS Hazard Information

Hazard Code	Statement
H302	Harmful if swallowed.
H315	Causes skin irritation.
H318	Causes serious eye damage.
H335	May cause respiratory irritation.

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8] Facilities should be equipped with an eyewash station and a safety shower.[6][8]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical splash goggles or a face shield conforming to EN166 or NIOSH standards.[6][9]
  - Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9] A lab coat or chemical-resistant suit should be worn to prevent skin contact.[9]
  - Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).[9]
- Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

## Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6] Keep the container tightly closed when not in use.[6]
- Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]

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- To cite this document: BenchChem. [4-(2,4-Difluorophenyl)phenol CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585448#4-2-4-difluorophenyl-phenol-cas-number]

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